Losartan Impurity K

Description

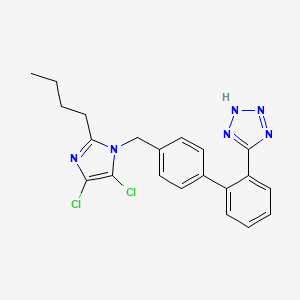

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIPNNIJUARFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675798 | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-26-0 | |

| Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Losartan Impurity K: Structure, Synthesis, and Analytical Control

This guide provides a comprehensive technical overview of Losartan Impurity K, a critical process-related impurity and degradation product of the widely prescribed antihypertensive drug, Losartan. Tailored for researchers, scientists, and professionals in drug development and quality control, this document delves into the impurity's chemical identity, formation mechanisms, synthesis strategies for use as a reference standard, and robust analytical methodologies for its detection and quantification.

Introduction: The Imperative of Impurity Profiling in Losartan

Losartan, an angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1] The stringent safety and efficacy standards for pharmaceuticals necessitate a thorough understanding and control of any impurities present in the active pharmaceutical ingredient (API). Impurity profiling is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety, as even minute quantities of certain impurities can possess undesirable toxicological properties.

This compound, also known as Losartan Aldehyde or Losartan USP Related Compound C, is a specified impurity in major pharmacopeias.[2][3] Its presence in Losartan drug substance can arise from both the synthetic process and degradation of the API, particularly under oxidative conditions.[4][5] This guide will elucidate the technical details surrounding this impurity to empower scientists in its effective control.

Unveiling this compound: Chemical Structure and Properties

A precise understanding of an impurity's chemical identity is the foundation for its control. This compound is structurally analogous to Losartan, with the key distinction being the oxidation of the primary alcohol on the imidazole ring to an aldehyde functional group.

| Property | Value | Source(s) |

| IUPAC Name | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carbaldehyde | [6][7] |

| Synonyms | Losartan Aldehyde, Losartan USP Related Compound C | [7] |

| CAS Number | 114798-36-6 | [8] |

| Molecular Formula | C₂₂H₂₁ClN₆O | [8] |

| Molecular Weight | 420.89 g/mol | [8] |

The presence of the aldehyde group makes this compound a key starting point for the formation of other potential degradation products through further oxidation to a carboxylic acid.[4]

The Genesis of this compound: Formation and Synthesis

Understanding the pathways through which an impurity is formed is critical for developing effective control strategies. This compound is primarily formed through the oxidation of the hydroxymethyl group of the Losartan molecule.

Formation via Oxidative Degradation

Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance. Such studies on Losartan have consistently shown its susceptibility to oxidative stress.[4][5]

Causality: The primary alcohol functional group (-CH₂OH) on the imidazole ring of Losartan is a primary site for oxidation. The presence of oxidizing agents, which can be residual from the manufacturing process or introduced through environmental exposure, can facilitate this transformation.

A key experimental finding is that treatment of Losartan potassium with 3% hydrogen peroxide (H₂O₂) leads to significant degradation, with the formation of the aldehyde derivative (this compound) being a predominant outcome.[4][9] This oxidative transformation is a critical consideration during the manufacturing process and storage of Losartan, necessitating measures to prevent exposure to oxidizing conditions.

Caption: Oxidative Degradation Pathway to this compound.

Synthesis of this compound as a Reference Standard

The availability of pure impurity reference standards is a prerequisite for the validation of analytical methods and the accurate quantification of impurities in drug substances. While this compound is an undesired byproduct in the final API, its deliberate synthesis is necessary for analytical control. A plausible synthetic route involves a two-step process starting from the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Step 1: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

This key intermediate can be synthesized through various reported methods. One common approach involves the Vilsmeier-Haack reaction on a suitable imidazole precursor.[10][11]

Step 2: Alkylation with the Biphenyl Tetrazole Moiety

The imidazole-5-carbaldehyde intermediate is then alkylated with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (a key starting material in Losartan synthesis) to yield this compound.

Sources

- 1. RP-HPLC Method for the Determination of Losartan Potassium and Ramipril in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. uspnf.com [uspnf.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

An In-Depth Technical Guide to the Physicochemical Properties of Losartan Impurity K (Losartan Aldehyde)

In the landscape of pharmaceutical manufacturing and quality control, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For a widely prescribed antihypertensive agent like Losartan, ensuring the purity of the final drug product is paramount to patient safety and therapeutic efficacy. Process-related impurities and degradation products can arise during synthesis, formulation, or storage, and their presence, even at trace levels, necessitates rigorous identification, characterization, and control.

This technical guide focuses on a key known impurity of Losartan: This compound . Also identified as Losartan USP Related Compound C or, more descriptively, Losartan Aldehyde , this molecule represents the first oxidation product of the parent drug.[1][2][3] Its formation via the oxidation of the primary alcohol on the imidazole ring of Losartan to an aldehyde is a critical degradation pathway that must be monitored.[4] Understanding the distinct physicochemical properties of this compound is not merely an academic exercise; it is the foundation upon which robust analytical methods are developed and validated, ensuring that Losartan drug products meet the stringent quality standards set by regulatory bodies worldwide. This document provides a comprehensive overview of these properties and the analytical science underpinning their measurement.

Chemical Identity and Core Physicochemical Properties

The foundational step in characterizing any impurity is to establish its unequivocal chemical identity. This compound is structurally differentiated from the parent Losartan molecule by the presence of a formyl (aldehyde) group in place of the hydroxymethyl group at the C5 position of the imidazole ring.

-

Caption: Fig. 1: Skeletal structure of this compound.

The key physicochemical properties are summarized below. It is important to note that while the identity is well-established, specific experimental values for properties like melting point and pKa are not widely reported in peer-reviewed literature, a common challenge for non-commercial reference standards.

| Property | Data | Source(s) |

| IUPAC Name | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde | [2][3] |

| Synonyms | Losartan Aldehyde, Losartan USP Related Compound C | [1][2][5] |

| CAS Number | 114798-36-6 | [5][6][7] |

| Molecular Formula | C₂₂H₂₁ClN₆O | [3][5][6] |

| Molecular Weight | 420.90 g/mol | [3][5][6] |

| Appearance | Off-White Solid | [5] |

| Melting Point | Not reported in the literature | - |

| pKa | Not reported; the tetrazole moiety is expected to have a pKa similar to Losartan (approx. 4-5) | [8] |

| Solubility | Not quantitatively reported; inferred to be soluble in common HPLC solvents like methanol and acetonitrile | [1][9] |

Spectroscopic Characterization: The Fingerprint of an Impurity

Spectroscopic analysis provides the definitive structural confirmation of an impurity. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for identification.

Mass Spectrometry (MS)

For trace-level impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The predictable ionization and fragmentation of this compound provide a clear diagnostic fingerprint.

-

Ionization: Using electrospray ionization (ESI) in positive mode, the impurity readily forms a protonated molecular ion [M+H]⁺ at m/z 421 .[4] The characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak at m/z 423 with roughly one-third the intensity of the M peak) is a crucial confirmation point.

-

Fragmentation (MS/MS): Tandem mass spectrometry reveals a fragmentation pattern that is diagnostic of the core structure. A predominant fragment ion is consistently observed at m/z 207 .[4] This fragment corresponds to the biphenyl-tetrazole portion of the molecule, indicating that the initial fragmentation occurs at the benzyl-imidazole bond. The stability of this fragment makes it an excellent choice for quantification in highly sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full NMR characterization requires isolation of the impurity, the expected ¹H and ¹³C NMR spectra would show key differences from Losartan, serving as definitive proof of structure.

-

¹H NMR: The most telling signal would be the appearance of a singlet for the aldehyde proton , expected to resonate far downfield in the 9-10 ppm region. This signal is absent in the spectrum of Losartan. Conversely, the signal for the two methylene protons of the hydroxymethyl group in Losartan (typically around 4.4-4.6 ppm) would be absent in the impurity's spectrum.

-

¹³C NMR: The carbon spectrum would be distinguished by the presence of a carbonyl carbon resonance from the aldehyde group, typically found in the 185-195 ppm range. This replaces the hydroxymethyl carbon signal seen in Losartan (approx. 55-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present. When comparing the spectrum of this compound to that of Losartan, the key differentiator is the aldehyde functional group.

-

Expected Key Absorptions:

-

A strong, sharp absorption band between 1680-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde. This is the most significant diagnostic peak.[10]

-

The broad O-H stretching band (around 3200-3400 cm⁻¹) present in Losartan's spectrum would be absent.[11]

-

Other characteristic peaks corresponding to the tetrazole ring, imidazole ring, and aromatic C-H bonds would be largely conserved from the parent drug's spectrum.[10][11][12]

-

UV-Vis Spectroscopy

The conjugated system encompassing the imidazole and biphenyl-tetrazole moieties makes this compound UV-active, enabling its detection in HPLC analysis. While a specific λmax for the isolated impurity is not widely published, analytical methods for Losartan and its impurities typically employ detection wavelengths between 220 nm and 254 nm , indicating significant absorbance in this region.[1][9][13][14] The λmax of the parent drug, Losartan, is often cited around 234 nm.[15][16][17]

Chromatographic Analysis: Quantification and Control

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for separating this compound from the API and other related substances. The method must be sensitive, specific, and robust enough for routine quality control and stability testing.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative method synthesized from established practices for Losartan impurity analysis.[1][9][14] The causality behind each parameter is critical for method robustness.

Objective: To separate and quantify this compound in a Losartan drug substance or product.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain Losartan and its related impurities, allowing for separation based on subtle differences in polarity. The aldehyde impurity is slightly less polar than the parent alcohol, leading to a typically longer retention time.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Rationale: The acidic pH ensures that the tetrazole ring (pKa ~4-5) is protonated, leading to consistent retention and sharp peak shapes.

-

-

Mobile Phase B: Acetonitrile.

-

Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency for this class of compounds.

-

-

Elution Program: Gradient elution is typically preferred to resolve all potential impurities.

-

0-5 min: 25% B

-

5-20 min: 25% to 60% B

-

20-25 min: 60% B

-

25-26 min: 60% to 25% B

-

26-30 min: 25% B (re-equilibration)

-

Rationale: A gradient program allows for the efficient elution of both more polar and less polar impurities within a reasonable run time, ensuring the column is cleared before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.

-

-

Detection: UV at 220 nm.

-

Rationale: This wavelength provides good sensitivity for both Losartan and its impurities, making it suitable for trace-level detection.[9]

-

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh a certified reference standard of this compound and dissolve in a suitable diluent (e.g., 50:50 Methanol:Water) to prepare a stock solution. Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 0.05 to 1.5 µg/mL).

-

Sample Preparation: Accurately weigh and transfer a quantity of the Losartan drug substance or powdered tablets into a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration (e.g., 0.5 mg/mL of Losartan).[9] Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the equilibrated HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration using the calibration curve generated from the standards.

-

Caption: Fig. 2: HPLC workflow for impurity quantification.

Formation Pathway and Stability

Understanding how an impurity forms is key to preventing its presence in the final product. This compound is primarily a product of oxidative degradation.[4][18] Forced degradation studies, a cornerstone of the ICH guidelines, are used to probe a drug's stability and identify potential degradation products.

Studies have shown that while Losartan is relatively stable under hydrolytic (acidic, basic), thermal, and photolytic stress, it degrades significantly in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[4][18][19] The primary alcohol on the imidazole ring is susceptible to oxidation, first to the aldehyde (Impurity K) and potentially further to the corresponding carboxylic acid.[4]

-

Caption: Fig. 3: Primary oxidative degradation route.

This susceptibility to oxidation underscores the importance of controlling the manufacturing process to exclude strong oxidizing agents and selecting appropriate packaging to protect the drug product from oxidative stress during its shelf life.

Conclusion

This compound (Losartan Aldehyde) is a critical quality attribute in the production of Losartan. As the primary oxidative degradant, its control is a direct measure of the stability and purity of the API and its formulated products. This guide has detailed its fundamental physicochemical properties and the analytical methodologies required for its robust characterization and quantification. A thorough understanding of its spectroscopic fingerprint—particularly its mass spectrometric fragmentation and the unique signals in NMR and FTIR—provides the basis for unequivocal identification. Furthermore, a well-designed, validated RP-HPLC method is essential for routine quality control to ensure that this impurity is maintained below the qualification thresholds defined by regulatory authorities, thereby safeguarding patient health.

References

-

Thapa, M. et al. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. Available at: [Link]

-

Dobričić, V. et al. (n.d.). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Semantic Scholar. Available at: [Link]

-

Reddy, G. K. et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Available at: [Link]

-

National Academy of Sciences of Ukraine. (n.d.). APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL. Available at: [Link]

-

Islam, R. et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. PubMed. Available at: [Link]

-

Open-i. (n.d.). FT-IR spectra of losartan potassium with HPMCK100M. Available at: [Link]

-

Qiu, S. et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Ingenta Connect. Available at: [Link]

-

ResearchGate. (2019). Oxidative degradation of the antihypertensive drug losartan by alkaline copper(III) periodate complex in the presence and absence of ruthenium(III) catalyst: a kinetic and mechanistic study of losartan metabolite. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure losartan potassium, Eudragit L100 and SD3. Available at: [Link]

-

Pandey, A. K. et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Available at: [Link]

-

Dalvi, S. V. et al. (2025). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure losartan potassium and optimized floating tablet formulation (F9). Available at: [Link]

-

SynZeal. (n.d.). Losartan EP Impurity K | 114798-36-6. Available at: [Link]

-

National Institutes of Health. (n.d.). Losartan. PubChem. Available at: [Link]

-

Popa, G. et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. MDPI. Available at: [Link]

-

Holzgrabe, U. et al. (2024). Application of advanced high resolution mass spectrometric techniques for the analysis of losartan potassium regarding known and unknown impurities. PubMed. Available at: [Link]

-

ResearchGate. (2012). Solubility of Losartan Potassium in Different Pure Solvents from (293.15 to 343.15) K. Available at: [Link]

-

ResearchGate. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Available at: [Link]

-

National Institutes of Health. (n.d.). Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. PMC. Available at: [Link]

-

Scholars Research Library. (n.d.). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Available at: [Link]

-

Pharmace Research Laboratory. (n.d.). Losartan EP Impurity K. Available at: [Link]

-

Rajesh, K. S. et al. (2011). QUANTITATIVE ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORMS BY UV SPECTROPHOTOMETRY. IJRPC. Available at: [Link]

-

ResearchGate. (2021). (PDF) Development, Validation, and Concentration Determination of Losartan Potassium Using 1D UV Visible Spectrophotometry. Available at: [Link]

-

Hassan, N. et al. (2013). Development and Validation of Analytical Method for Losartan-Copper Complex Using UV-Vis Spectrophotometry. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Quantitative Estimation of Losartan Potassium in Pharmaceutical Dosage Forms by Uv Spectrophotometry. Available at: [Link]

-

Hind- Research Journal. (n.d.). Development of New UV Spectrophotometric Method For Estimation of Losartan Potasium in Bulk and Tablet Dosage Form. Available at: [Link]

-

Venkatasai Life Sciences. (n.d.). Losartan EP Impurity K | 114798-36-6. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]

- 3. pharmaceresearch.com [pharmaceresearch.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Losartan EP Impurity K (Losartan USP Related Compound C, L… [cymitquimica.com]

- 6. klivon.com [klivon.com]

- 7. store.usp.org [store.usp.org]

- 8. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijpsr.com [ijpsr.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. ijrpc.com [ijrpc.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Losartan Impurity K (CAS No. 114798-36-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Losartan Impurity K, a critical process-related impurity and potential degradation product of Losartan, an angiotensin II receptor blocker widely prescribed for hypertension. Understanding the profile of this impurity is paramount for ensuring the quality, safety, and efficacy of Losartan drug products. This document delves into the chemical identity, formation pathways, analytical control strategies, and regulatory considerations surrounding this compound, offering a comprehensive resource for professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 114798-36-6, is chemically known as 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde.[1][2][3][4][5][6][7] It is also referred to by several synonyms, including Losartan Aldehyde, Losartan Related Compound C (as per the United States Pharmacopeia - USP), and EXP 3179.[1][2][8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 114798-36-6 | [1][2][3][4][5][6][8][9][10] |

| Molecular Formula | C₂₂H₂₁ClN₆O | [1][2][5][8][9][10] |

| Molecular Weight | 420.89 g/mol | [2][5][8][9][10][11] |

| IUPAC Name | 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carbaldehyde | [4][5][6] |

| Synonyms | Losartan Aldehyde, Losartan Related Compound C (USP), Losartan EP Impurity K, EXP 3179, DUP 167 | [1][2][4][8][9] |

| Appearance | Off-White to Light Yellow Solid | [8][11] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol | [8] |

| Storage | Recommended at +5°C for long-term storage. | [9] |

Genesis of this compound: Synthetic and Degradative Pathways

The presence of this compound in the final drug substance can be attributed to two primary origins: as a process-related impurity stemming from the synthesis of Losartan and as a degradation product formed during storage or under stress conditions.

Formation as a Process-Related Impurity

The synthesis of Losartan potassium involves multiple steps, and Impurity K can arise as a byproduct. One of the key synthetic routes to Losartan involves the alkylation of 2-butyl-4-chloro-5-hydroxymethylimidazole with a protected biphenyl tetrazole derivative.[12] Incomplete reduction of a related aldehyde intermediate or oxidation of the primary alcohol group of Losartan during synthesis can lead to the formation of this compound. The European Pharmacopoeia recognizes this impurity as a specified impurity in Losartan Potassium.[13][14]

Caption: Potential formation of Impurity K during Losartan synthesis.

Formation as a Degradation Product

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance.[11][15][16] Studies on Losartan have shown that it is susceptible to oxidative degradation.[15][16] The primary alcohol group in the Losartan molecule can be oxidized to an aldehyde, thereby forming this compound. This oxidation can be triggered by factors such as exposure to oxidizing agents, light, or elevated temperatures during storage.[11][16][17]

Caption: Oxidative degradation pathway of Losartan to Impurity K.

Analytical Control Strategies

Robust analytical methods are essential for the detection and quantification of this compound to ensure the quality of the drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[10][18][19][20]

High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Table 2: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., ACCHROM ODS-C18, 250 mm x 4.6 mm, 5 µm)[18] |

| Mobile Phase A | 0.1% Phosphoric acid in water[18] |

| Mobile Phase B | Acetonitrile[18] |

| Gradient Elution | A time-based gradient program to ensure separation of all impurities. |

| Flow Rate | 1.0 mL/min[18] |

| Column Temperature | 35 °C[18] |

| Detection Wavelength | 220 nm[18] |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis of this compound

-

Standard Preparation:

-

Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

-

Prepare a series of dilutions to establish a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Losartan drug substance or a powdered tablet sample in the diluent to achieve a target concentration.

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Identify the peak corresponding to this compound based on its retention time relative to the standard. The European Pharmacopoeia indicates a relative retention time of about 1.5 with respect to Losartan.[13]

-

Calculate the concentration of Impurity K in the sample using the calibration curve or by comparing the peak area with that of a standard of a known concentration.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and structural confirmation of impurities, especially at trace levels, LC-MS/MS is a powerful tool.[3][4][5][16][17][21][22] This technique provides molecular weight and fragmentation information, which is invaluable for characterizing unknown peaks in a chromatogram.

Caption: General analytical workflow for the control of this compound.

Regulatory Framework and Risk Assessment

The control of impurities in active pharmaceutical ingredients and finished drug products is a critical aspect of ensuring patient safety and is strictly regulated by pharmacopeias and regulatory agencies worldwide.

Pharmacopeial Standards

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have monographs for Losartan Potassium that include tests for related substances.[13][14]

-

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for Losartan Potassium specifically lists "Impurity K" and sets an acceptance criterion of not more than 0.15%.[13]

-

United States Pharmacopeia (USP): The USP general chapter <1086> Impurities in Drug Substances and Drug Products provides a framework for the control of impurities.[1][2][8][12][23] Individual monographs typically specify limits for known and unknown impurities.

Regulatory Guidance

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of impurities in pharmaceuticals.[6][24][25][26][27] Following the discovery of nitrosamine impurities in some angiotensin II receptor blockers (ARBs), there has been heightened scrutiny of all potential impurities in this class of drugs.[6][24][25] Manufacturers are required to have a thorough understanding of their manufacturing processes and to implement effective control strategies to minimize impurity levels.

Toxicological Considerations and Risk Assessment

Conclusion

This compound is a well-characterized impurity of Losartan that requires diligent control throughout the manufacturing process and shelf life of the drug product. A comprehensive understanding of its formation pathways, coupled with the implementation of robust, validated analytical methods, is essential for ensuring that Losartan products meet the stringent quality and safety standards set by regulatory authorities. Continuous monitoring and a proactive approach to impurity profiling are fundamental to the responsible development and manufacturing of this important antihypertensive medication.

References

-

SynZeal. Losartan EP Impurity K | 114798-36-6. [Link]

- Reddy, et al. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry.

-

Veeprho. Losartan EP Impurity K | CAS 114798-36-6. [Link]

- United States Pharmacopeia. USP General Chapter <1086> Impurities in Official Articles.

- European Pharmacopoeia. LOSARTAN POTASSIUM Losartanum kalicum.

-

Waters. Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. [Link]

-

PubMed. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. [Link]

-

Oxford Academic. Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan. [Link]

- ResearchGate. Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance.

-

Semantic Scholar. Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. [Link]

-

National Institutes of Health. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. [Link]

-

Pharmaffiliates. Losartan Potassium-impurities. [Link]

-

PubMed. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS. [Link]

- British Pharmacopoeia. Losartan Potassium Tablets.

- Asian Journal of Chemistry. Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.

-

ResearchGate. Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance | Request PDF. [Link]

-

Ingenta Connect. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. [Link]

-

ResearchGate. Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives. [Link]

-

Swissmedic. Sartan monographs. [Link]

-

Pharmaceutical Technology. Sartan Manufacturers Should Review Manufacturing Processes, Says EMA. [Link]

-

European Medicines Agency. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines. [Link]

-

The Pharmaceutical Journal. EMA recommends sartan manufacturers review processes to avoid contamination. [Link]

-

Pharmaffiliates. Losartan Potassium-impurities. [Link]

-

National Institutes of Health. EMA issues recommendations on impurities in medicines. [Link]

- Google Patents.

- National Center for Biotechnology Information. APPLICATION OF LIQUID CHROMATOGRAPHY FOR "LOSARTAN POTASSIUM" HYPOTENSITIVE DRUG QUALITY CONTROL.

-

PubChem. 2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde. [Link]

-

ResearchGate. In Silico Toxicity and Efficacy Prediction of a Combination Drug, Namely, “Losartan Potassium and Hydrochlorothiazide" International Journal of Advanced Research in Pharmacy and Education. [Link]

-

European Pharmaceutical Review. EMA issues guidance on medicine impurities, in light of nitrosamine detection. [Link]

-

ACS Publications. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan | The Journal of Organic Chemistry. [Link]

- ResearchGate. Degradation of each parent compound (a) losartan, (c) valsartan, (e)....

-

National Institutes of Health. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. [Link]

-

Bangladesh Journals Online. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. [Link]

-

Medical Journals House. In Silico Toxicity and Efficacy Prediction of a Combination Drug, Namely, “Losartan Potassium and Hydrochlorothiazide”. [Link]

-

Scholars Research Library. Evaluation of toxicological and adverse effects produced by losartan. [Link]

- Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evalu

-

National Institutes of Health. Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments. [Link]

- European Directorate for the Quality of Medicines & HealthCare. General monograph 2034: Substances for pharmaceutical use.

- PubChem. (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}.

-

ResearchGate. In Silico Toxicity and Efficacy Prediction of a Combination Drug, Namely, “Losartan Potassium and Hydrochlorothiazide”. [Link]

-

International Journal of Advanced Research in Pharmacy and Education. In Silico Toxicity and Efficacy Prediction of a Combination Drug, Namely, “Losartan Potassium and Hydrochlorothiazide”. [Link]

-

Organon. SAFETY DATA SHEET Losartan Formulation. [Link]

Sources

- 1. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]

- 2. uspnf.com [uspnf.com]

- 3. agilent.com [agilent.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 7. 2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde | C22H22ClKN6O | CID 23720940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usp.org [usp.org]

- 9. Losartan Potassium Tablets [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 13. drugfuture.com [drugfuture.com]

- 14. swissmedic.ch [swissmedic.ch]

- 15. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ingentaconnect.com [ingentaconnect.com]

- 19. bulletin.am [bulletin.am]

- 20. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. academic.oup.com [academic.oup.com]

- 23. scribd.com [scribd.com]

- 24. pharmtech.com [pharmtech.com]

- 25. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 26. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. researchgate.net [researchgate.net]

- 29. medicaljournalshouse.com [medicaljournalshouse.com]

- 30. researchgate.net [researchgate.net]

- 31. In Silico Toxicity and Efficacy Prediction of a Combination Drug, Namely, “Losartan Potassium and Hydrochlorothiazide” | International Journal of Advanced Research in Pharmacy and Education [medicaljournalshouse.com]

The Formation of Losartan Impurity K: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Angiotensin II Receptor Blockers

Losartan, a cornerstone in the management of hypertension, operates as a selective antagonist of the angiotensin II receptor type 1 (AT1). Its efficacy is intrinsically linked to its chemical integrity. However, like any pharmaceutical agent, losartan is susceptible to degradation, leading to the formation of impurities that can impact its safety and therapeutic effect. Among these, Losartan Impurity K, also known as Losartan Aldehyde, represents a critical degradation product arising from oxidative stress. Understanding the mechanism of its formation is paramount for developing robust manufacturing processes, stable formulations, and reliable analytical methods. This guide provides a comprehensive exploration of the chemical pathways leading to the generation of this compound, offering insights for professionals in drug development and quality control.

Unveiling this compound: Structure and Identity

This compound is chemically identified as 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde.[1] Its formation involves the oxidation of the primary alcohol functional group (-CH2OH) on the imidazole ring of the parent losartan molecule to an aldehyde (-CHO).

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Losartan | 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | C22H23ClN6O | 422.91 | 114798-26-4 |

| This compound | 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde | C22H21ClN6O | 420.89 | 114798-36-6 |

The Core Mechanism: Oxidative Degradation of Losartan

The principal pathway to the formation of this compound is through the oxidation of losartan. This degradation is particularly pronounced under conditions of oxidative stress. Forced degradation studies, a cornerstone of pharmaceutical stability testing, have demonstrated that losartan exhibits significant degradation when exposed to oxidizing agents, with hydrogen peroxide (H2O2) being a commonly studied initiator.[2] While losartan is relatively stable under thermal, photolytic, and hydrolytic (acidic and alkaline) conditions, oxidative stress is a key factor in its degradation profile.[2]

The Role of Hydrogen Peroxide in the Formation of this compound

Studies have shown that treatment of a losartan potassium solution with 3% (v/v) hydrogen peroxide for seven days at room temperature leads to a notable increase in degradation products, with the oxidation of the primary alcohol to an aldehyde being a predominant reaction.[2]

The oxidation of a primary alcohol to an aldehyde by hydrogen peroxide can proceed through various mechanisms, often involving radical intermediates or catalysis by trace metals. A plausible, non-catalyzed radical mechanism can be conceptualized as follows:

-

Initiation: Hydrogen peroxide can undergo homolytic cleavage, especially in the presence of light or heat, to form two hydroxyl radicals (•OH). H₂O₂ → 2 •OH

-

Propagation: A hydroxyl radical abstracts a hydrogen atom from the carbon bearing the hydroxyl group in losartan, forming a carbon-centered radical and water.

-

Oxidation: The carbon-centered radical reacts with another molecule of hydrogen peroxide or a hydroxyl radical to form an unstable intermediate which then collapses to form the aldehyde (this compound) and water or another radical species.

It is important to note that this is a simplified representation. The reaction in a pharmaceutical matrix can be influenced by various factors, including pH, the presence of metal ions (which can catalyze Fenton-like reactions to generate hydroxyl radicals), and excipients in the formulation.

Experimental Protocols for the Study of this compound Formation

A crucial aspect of managing pharmaceutical impurities is the ability to generate, detect, and quantify them reliably. The following protocols are based on methodologies reported in the scientific literature.

Forced Degradation via Oxidative Stress

This protocol is designed to induce the formation of this compound for analytical and characterization purposes.

Materials:

-

Losartan Potassium

-

30% (w/w) Hydrogen Peroxide solution

-

Purified water

-

Methanol (HPLC grade)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Losartan Solution: Accurately weigh a suitable amount of Losartan Potassium and dissolve it in purified water to a known concentration (e.g., 1 mg/mL).

-

Induction of Oxidative Stress: To the losartan solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3% (v/v) H₂O₂.

-

Incubation: Store the solution at room temperature (approximately 25°C) for a period of 7 days. Protect the solution from light to prevent potential photolytic degradation.

-

Sample Preparation for Analysis: After the incubation period, withdraw an aliquot of the stressed solution, quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite solution, though this may interfere with some analyses), and dilute with an appropriate mobile phase or solvent (e.g., methanol) to a suitable concentration for HPLC analysis.

Analytical Detection and Quantification by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of this compound from the parent drug and other potential degradation products.

Chromatographic Conditions (Representative Method):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-based gradient can be optimized to achieve separation. A typical starting point could be a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

System Suitability:

Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes assessing parameters such as theoretical plates, tailing factor, and the reproducibility of replicate injections of a standard solution.

Conclusion: Proactive Management of Oxidative Degradation

The formation of this compound is a direct consequence of the oxidative degradation of the parent drug, specifically the oxidation of the primary alcohol on the imidazole moiety to an aldehyde. This process is significantly accelerated by oxidative stress, with hydrogen peroxide serving as a key instigator in forced degradation studies. A thorough understanding of this mechanism is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of losartan-containing drug products.

For researchers and drug development professionals, this knowledge informs strategies to mitigate the formation of this impurity. This includes the careful selection of excipients to avoid those that may contain peroxide impurities, the implementation of appropriate packaging to protect against environmental factors, and the establishment of rigorous analytical methods for routine quality control. By proactively addressing the potential for oxidative degradation, the pharmaceutical industry can continue to provide high-quality losartan medications to patients worldwide.

References

- Reddy, V. V., Reddy, K. R., & Reddy, G. M. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796.

- Thapa, M., Nautiyal, R., Datar, M., & Singh, A. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(6), 4295-4298.

-

ACS Green Chemistry Institute. (n.d.). Activated Hydrogen Peroxide/Hydroperoxides. Reagent Guides. Retrieved from [Link]

- BenchChem. (2025). Technical Guide: Synthesis and Isolation of Losartan EP Impurity M. Retrieved from a hypothetical BenchChem technical document.

-

ResearchGate. (n.d.). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Retrieved from [Link]

-

ResearchGate. (n.d.). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Retrieved from [Link]

-

Arts, S. J. H. F., et al. (2016). Mechanism of Alkene, Alkane, and Alcohol Oxidation with H2O2 by an in Situ Prepared Mn-II/Pyridine-2-carboxylic Acid Catalyst. ACS Catalysis, 6(6), 3486-3495. [Link]

- Thapa, M., Nautiyal, R., Datar, M., & Singh, A. (2010). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 22(6), 4295-4298.

- Google Patents. (n.d.). CN113929666A - Losartan stereoisomer impurity synthesis method.

- Journal of Chemical and Pharmaceutical Sciences. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. JCPS, 10(2).

- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.

-

Wang, D., et al. (2019). Chemoselective hydrogen peroxide oxidation of primary alcohols to aldehydes by a water-soluble and reusable iron(iii) catalyst in pure water at room temperature. New Journal of Chemistry, 43(4), 1699-1702. [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Catalysts, 6(5), 73. [Link]

-

ResearchGate. (n.d.). Development and validation of a stability-indicating HPLC method for the simultaneous determination of Losartan potassium, hydrochlorothiazide, and their degradation products. Retrieved from [Link]

- Google Patents. (n.d.). CN113372338A - Preparation method of losartan impurity.

-

ResearchGate. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATENOLOL, LOSARTAN POTASSIUM AND THEIR DEGRADATION PRODUCTS. Retrieved from [Link]

-

Dobričić, V., et al. (2014). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Macedonian pharmaceutical bulletin, 60(1), 1-10. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogen peroxide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Losartan Potassium-impurities. Retrieved from [Link]

Sources

A Technical Guide to the Genotoxic Potential Assessment of Losartan Impurity K

Introduction: The Imperative of Purity in Pharmaceutical Safety

The therapeutic efficacy of any pharmaceutical agent is intrinsically linked to its purity. In the synthesis of complex molecules like Losartan, an angiotensin II receptor blocker widely prescribed for hypertension, the emergence of impurities is an inevitable challenge.[1][2] These unintended chemical entities can arise from various stages of the manufacturing process, including starting materials, intermediates, or degradation.[1][2] While most impurities are benign, some possess the potential for genotoxicity—the ability to damage DNA, leading to mutations and potentially carcinogenesis.[3][4] This guide provides a comprehensive technical framework for assessing the potential genotoxicity of a specific impurity, Losartan Impurity K, from a strategic and methodological perspective.

Recent events, such as the recall of sartan-containing medications due to the presence of nitrosamine impurities, have underscored the critical importance of rigorous impurity characterization and control.[5][6][7] Regulatory bodies like the FDA and EMA have consequently intensified their scrutiny of genotoxic impurities, making a proactive and scientifically sound assessment strategy paramount for drug development professionals.[8][9][10]

Understanding this compound

This compound is chemically identified as 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde.[11][12][13][14] It is also recognized as Losartan USP Related Compound C or Losartan Aldehyde.[11][12] The presence of an aldehyde functional group is a notable structural feature, as aldehydes are a class of compounds that can exhibit genotoxic activity through various mechanisms, including the formation of DNA adducts.

Table 1: Chemical Identity of this compound

| Identifier | Information |

| Chemical Name | 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde |

| Synonyms | Losartan USP Related Compound C, Losartan Aldehyde |

| CAS Number | 114798-36-6 |

| Molecular Formula | C22H21ClN6O |

| Molecular Weight | 420.9 g/mol |

Strategic Framework for Genotoxicity Assessment: An ICH M7-Guided Approach

The International Council for Harmonisation (ICH) M7 guideline provides a robust framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[15][16] This guide adopts the principles of ICH M7 to structure a comprehensive evaluation of this compound. The core of this strategy is a tiered approach, beginning with computational assessments and progressing to in vitro and, if necessary, in vivo assays.

Caption: Tiered approach for genotoxicity assessment of this compound.

Phase 1: In Silico Assessment - The Predictive Power of (Q)SAR

The initial step in evaluating the genotoxic potential of this compound is the use of in silico computational toxicology tools. Quantitative Structure-Activity Relationship ((Q)SAR) models are used to predict the mutagenic potential of a chemical based on its structure.[17] This approach is a cornerstone of the ICH M7 guideline for the initial assessment of impurities.[15][16]

Two complementary (Q)SAR methodologies are typically employed:

-

Expert Rule-Based Systems: These systems are based on established knowledge of chemical functional groups and substructures known to be associated with mutagenicity.

-

Statistical-Based Systems: These models are derived from large datasets of chemicals with known mutagenicity data and use statistical algorithms to predict the likelihood of a new chemical being mutagenic.

A positive or equivocal result from a (Q)SAR assessment for this compound would trigger the need for experimental testing. The presence of the aldehyde group may be flagged as a structural alert in some models.

Phase 2: In Vitro Genotoxicity Testing - The Core Experimental Battery

A standard battery of in vitro tests is employed to detect different types of genetic damage. A negative result in this battery provides a high degree of confidence in the absence of genotoxic potential.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method for detecting gene mutations induced by a chemical.[18][19] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[18] The assay determines if the test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.[18]

Protocol Outline: Ames Test (Plate Incorporation Method)

-

Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[20]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[18] This is crucial as some chemicals only become genotoxic after being metabolized.

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of this compound. The highest concentration should induce some level of toxicity or be limited by solubility.

-

Exposure: The bacterial strains are exposed to varying concentrations of this compound, a negative control (solvent), and a positive control (a known mutagen for each strain) in molten top agar.

-

Incubation: The agar is poured onto minimal glucose agar plates and incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[21][22][23][24][25] Chromosomal damage is a hallmark of many carcinogens.

Protocol Outline: Chromosomal Aberration Test

-

Cell System: Use a validated cell line such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[22]

-

Metabolic Activation: As with the Ames test, the assay is performed with and without S9 metabolic activation.[22]

-

Exposure: Cell cultures are treated with at least three concentrations of this compound, along with negative and positive controls.

-

Harvest and Staining: After an appropriate incubation period, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained.

-

Microscopic Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome breaks and exchanges.

-

Interpretation: A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[25]

Caption: Workflow for the in vitro Chromosomal Aberration Test.

Phase 3: In Vivo Genotoxicity Testing - Confirmation and Risk Context

A positive result in an in vitro assay does not always translate to a genotoxic risk in a whole organism due to factors like metabolism, distribution, and excretion. Therefore, if this compound is found to be genotoxic in vitro, in vivo follow-up studies are necessary.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This is the most common in vivo test to assess chromosomal damage.[26][27][28][29] It detects micronuclei, which are small nuclei that form in the cytoplasm of cells from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[26]

Protocol Outline: In Vivo Micronucleus Test

-

Test System: Typically conducted in rodents (mice or rats).[28][30]

-

Administration: this compound is administered to the animals, usually via the intended clinical route or a route that ensures systemic exposure. At least three dose levels are used, up to a maximum tolerated dose.[26]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.[26][28]

-

Analysis: The immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei.[26]

-

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to a concurrent vehicle control group indicates a positive result.[29]

Data Interpretation and Risk Characterization

The collective evidence from the in silico and experimental assays will determine the genotoxic status of this compound.

Table 2: Interpretation of Potential Genotoxicity Outcomes

| Outcome | Interpretation | Regulatory Action |

| Negative in (Q)SAR and Ames test | Impurity is not mutagenic. | Control as a standard non-mutagenic impurity according to ICH Q3A/B guidelines. |

| Positive in (Q)SAR, Negative in Ames | Impurity is not a bacterial mutagen. | Further assessment for chromosomal damage (in vitro chromosomal aberration/micronucleus test) is warranted. |

| Positive in Ames test | Impurity is a bacterial mutagen. | Considered a potential human mutagen and carcinogen. Requires stringent control. |

| Negative in Ames, Positive in in vitro mammalian cell assay | Impurity is a clastogen or aneugen. | Requires in vivo follow-up testing to determine relevance. |

| Positive in in vitro assays, Negative in in vivo assay | The in vitro finding is not expressed in vivo. | May be controlled to a higher limit, with appropriate scientific justification. |

| Positive in in vivo assay | Confirmed in vivo genotoxin. | Must be controlled to a level that poses negligible carcinogenic risk. |

For a confirmed genotoxic impurity, a Permitted Daily Exposure (PDE) is established. The PDE is the maximum acceptable intake of the impurity per day. This value is then used to set a specification for the impurity in the drug substance and product.

Conclusion: A Proactive Approach to Patient Safety

The assessment of the potential genotoxicity of this compound is a critical exercise in ensuring the safety and quality of Losartan drug products. By employing a systematic, evidence-based approach guided by the ICH M7 principles, from predictive in silico modeling to definitive in vivo assays, researchers and drug development professionals can confidently characterize the risk associated with this impurity. This rigorous scientific diligence is not merely a regulatory requirement but a fundamental commitment to patient well-being.

References

-

Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

Chromosome Aberration Test. Charles River Laboratories. Available from: [Link]

-

In Vivo Micronucleus Test. Inotiv. Available from: [Link]

-

Genotoxicity (OECD 473). Yeditepe Üniversitesi. Available from: [Link]

-

In vivo rodent erythrocyte micronucleus assay. PubMed. Available from: [Link]

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. Available from: [Link]

-

OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Envigo. Available from: [Link]

-

Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab. Available from: [Link]

-

OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available from: [Link]

-

M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation (ICH). Available from: [Link]

-

Oced 473 chromosomal aberration. Slideshare. Available from: [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). Available from: [Link]

-

M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

-

Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available from: [Link]

-

M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk-Questions and Answers; International Council for Harmonisation; Draft Guidance for Industry; Availability. Federal Register. Available from: [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. National Institutes of Health (NIH). Available from: [Link]

-

Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry. Available from: [Link]

-

Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]

-

GLP OECD 471 Ames Test. Scantox. Available from: [Link]

-

Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available from: [Link]

-

Losartan EP Impurity K. SynZeal. Available from: [Link]

-

Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. Available from: [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. Available from: [Link]

-

What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology. Available from: [Link]

-

Losartan EP Impurity K. Pharmace Research Laboratory. Available from: [Link]

-

A Brief Review on Genotoxic impurities in Pharmaceuticals. Journal of Pharmaceutical Research International. Available from: [Link]

-

Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). Lhasa Limited. Available from: [Link]

-

Impurities Assessment. Inotiv. Available from: [Link]

-

Losartan Potassium-impurities. Pharmaffiliates. Available from: [Link]

-

Ecotoxicity and genotoxicity assessment of losartan after UV/H2O2 and UVC/photolysis treatments. National Institutes of Health (NIH). Available from: [Link]

-

FDA Updates Sartan Recalls; Finds New Impurity. Medscape. Available from: [Link]

-

Guideline on the limits of genotoxic impurities. European Medicines Agency (EMA). Available from: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services (AWS). Available from: [Link]

-

Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance Using Triple Quadrupole Liquid Chromatography Mass Spectrometry. Agilent. Available from: [Link]

-

This compound. Global Substance Registration System (GSRS). Available from: [Link]

-

The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. ResearchGate. Available from: [Link]

-

Legacy Pharmaceutical Packaging, LLC Issues Voluntary Nationwide Recall of Losartan Potassium Tablets, USP, 50mg Due to the Detection of Trace Amounts of N-Nitroso N-Methyl 4-amino butyric acid (NMBA) Impurity found in the Active Pharmaceutical Ingredient (API). U.S. Food and Drug Administration (FDA). Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. asianjpr.com [asianjpr.com]

- 5. FDA Updates Sartan Recalls; Finds New Impurity [medscape.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. agilent.com [agilent.com]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. Federal Register :: M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk-Questions and Answers; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]

- 11. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]

- 12. pharmaceresearch.com [pharmaceresearch.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. klivon.com [klivon.com]

- 15. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. inotiv.com [inotiv.com]

- 18. enamine.net [enamine.net]

- 19. biosafe.fi [biosafe.fi]

- 20. scantox.com [scantox.com]

- 21. oecd.org [oecd.org]

- 22. criver.com [criver.com]

- 23. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 24. nucro-technics.com [nucro-technics.com]

- 25. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 26. inotiv.com [inotiv.com]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 29. nucro-technics.com [nucro-technics.com]

- 30. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Losartan Impurity K in Pharmaceutical Formulations

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Losartan Formulations

Losartan, a potent and widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1] As with any pharmaceutical active pharmaceutical ingredient (API), the purity of Losartan is paramount to its safety and efficacy. The presence of impurities, even in trace amounts, can have significant implications for drug quality and patient health. This guide provides a comprehensive technical overview of a specific and critical impurity: Losartan Impurity K.

This document moves beyond a simple recitation of facts, offering a deeper, field-tested perspective on the origins, analytical control, and regulatory considerations surrounding this compound. Our aim is to equip researchers, analytical scientists, and formulation development professionals with the requisite knowledge to confidently address the challenges posed by this impurity.

Unveiling this compound: Physicochemical Identity

This compound is chemically identified as 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde.[1][2] It is also recognized by several synonyms, including Losartan Aldehyde and Losartan USP Related Compound C.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde | [1][2] |

| Synonyms | Losartan Aldehyde, Losartan USP Related Compound C | [2][3] |

| CAS Number | 114798-36-6 | [3] |

| Molecular Formula | C₂₂H₂₁ClN₆O | [4] |

| Molecular Weight | 420.90 g/mol | [4] |

The Genesis of an Impurity: Formation Pathway of this compound

Understanding the formation pathway of an impurity is fundamental to its control. This compound is primarily an oxidative degradation product of the Losartan molecule.[5][6] The primary alcohol functional group (-CH₂OH) at the 5-position of the imidazole ring of Losartan is susceptible to oxidation, leading to the formation of the corresponding aldehyde (-CHO), which is Impurity K.

This oxidative transformation can be triggered by several factors during the manufacturing process and storage of the drug product, including exposure to oxidizing agents, light, and elevated temperatures.[5][7] Forced degradation studies, a key component of drug stability testing, have demonstrated that under oxidative stress conditions (e.g., exposure to hydrogen peroxide), this compound is a predominant degradation product.[6][8]

Regulatory Landscape and Acceptance Criteria

The control of impurities is a critical aspect of regulatory compliance. Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established limits for this compound in Losartan Potassium drug substance.

Table 2: Regulatory Limits for this compound

| Pharmacopeia | Impurity Designation | Acceptance Criterion |

| European Pharmacopoeia (Ph. Eur.) | Impurity K | Not more than 0.15% |

| United States Pharmacopeia (USP) | Losartan Related Compound C | Not more than 0.2% |

These limits are established based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3B(R2), which pertains to impurities in new drug products.[8][9][10] The qualification of these limits is based on toxicological data and the levels of the impurity found in batches of the drug substance used in clinical trials.

A Validated Analytical Approach: Quantification of this compound

A robust and validated analytical method is essential for the accurate quantification of this compound. The European Pharmacopoeia outlines a High-Performance Liquid Chromatography (HPLC) method for the analysis of Losartan and its related substances, including Impurity K. This method serves as a foundation for a reliable quality control strategy.

Experimental Protocol: HPLC-UV Method for the Determination of this compound

This protocol is adapted from the principles outlined in the European Pharmacopoeia monograph for Losartan Potassium and is intended for guidance. Method validation in accordance with ICH Q2(R1) guidelines is mandatory before implementation.[11][12]

1. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 25% B

-

5-30 min: 25% to 90% B

-

30-35 min: 90% B

-

35-40 min: 90% to 25% B

-

40-45 min: 25% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

2. Preparation of Solutions:

-

Diluent: Methanol

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., corresponding to the 0.15% limit relative to the sample solution concentration).

-

Sample Solution: Accurately weigh and dissolve about 25 mg of Losartan Potassium in 25 mL of diluent.

3. System Suitability:

Prepare a solution containing Losartan and this compound. The resolution between the two peaks should be not less than 2.0. The tailing factor for the Losartan peak should be not more than 2.0, and the relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

4. Analysis: